molecular formula C14H18N2 B13874190 N'-(naphthalen-1-ylmethyl)propane-1,3-diamine

N'-(naphthalen-1-ylmethyl)propane-1,3-diamine

Katalognummer: B13874190
Molekulargewicht: 214.31 g/mol
InChI-Schlüssel: XZEIKHYXJARPRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(naphthalen-1-ylmethyl)propane-1,3-diamine is an organic compound with the molecular formula C13H16N2. It is a derivative of propane-1,3-diamine, where one of the hydrogen atoms is replaced by a naphthalen-1-ylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(naphthalen-1-ylmethyl)propane-1,3-diamine typically involves the reaction of naphthalen-1-ylmethyl chloride with propane-1,3-diamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of N’-(naphthalen-1-ylmethyl)propane-1,3-diamine follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors, automated control systems for precise temperature and pressure regulation, and efficient purification techniques such as distillation and crystallization to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(naphthalen-1-ylmethyl)propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthalen-1-ylmethyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalen-1-ylmethyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Naphthalen-1-ylmethyl ketones or alcohols.

    Reduction: Naphthalen-1-ylmethyl amines.

    Substitution: Naphthalen-1-ylmethyl derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N’-(naphthalen-1-ylmethyl)propane-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination complexes.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of N’-(naphthalen-1-ylmethyl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The naphthalen-1-ylmethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins or enzymes, thereby modulating their activity. The propane-1,3-diamine moiety can form hydrogen bonds with amino acid residues, further stabilizing the interaction. These combined effects contribute to the compound’s biological and chemical activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Diaminopropane: A simple diamine with the formula C3H10N2, used as a building block in the synthesis of heterocycles and coordination complexes.

    N,N’-Dimethyl-1,3-propanediamine: A derivative of propane-1,3-diamine with two methyl groups, used in the production of dyes and polymers.

Uniqueness

N’-(naphthalen-1-ylmethyl)propane-1,3-diamine is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct hydrophobic and aromatic properties. This enhances its binding affinity and specificity in various applications, making it a valuable compound in both research and industrial contexts.

Eigenschaften

Molekularformel

C14H18N2

Molekulargewicht

214.31 g/mol

IUPAC-Name

N'-(naphthalen-1-ylmethyl)propane-1,3-diamine

InChI

InChI=1S/C14H18N2/c15-9-4-10-16-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,16H,4,9-11,15H2

InChI-Schlüssel

XZEIKHYXJARPRC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2CNCCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.